N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide
Overview
Description
“N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide” is a complex organic compound. It contains a benzene ring which is substituted with a chloro group at the 4th position and a nitro group at the 3rd position. The benzene ring is also attached to a sulfonamide group, which in turn is connected to a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, the chloro and nitro substituents, and the sulfonamide and tert-butyl groups. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. The nitro group could potentially undergo reduction reactions, while the chloro group might participate in substitution reactions. The sulfonamide and tert-butyl groups could also engage in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring, the chloro and nitro groups, and the sulfonamide and tert-butyl groups would likely confer specific properties such as solubility, reactivity, and stability .Scientific Research Applications
1. Chemical Synthesis and Applications
- N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide has been utilized in chemical synthesis, particularly in the formation of esters and ethers. It serves as a sulfonimidate alkylating agent, demonstrating effectiveness in the ethylation of acids, alcohols, and phenols (Maricich et al., 2013).
2. Electrochemical Properties and Reactions
- Research on its electrochemical properties has shown that this compound undergoes cathodic cleavage when reduced, leading to the formation of stable anion radicals. This finding is significant for understanding the electrochemical behavior of related compounds (Zanoni & Stradiotto, 1991).
3. Role in Organic Chemistry Reactions
- It plays a role in the synthesis of various organic compounds. For instance, it has been used in the preparation of 3-chloro-2-nitrophenylacetonitrile, a compound with potential applications in organic synthesis (Jin Dong-yuan, 2009). Additionally, its derivatives are used in the preparation of secondary amines and as a protecting group for amines (Fukuyama, Jow, & Cheung, 1995).
4. Catalysis and Chemical Reactions
- The compound has been employed in catalysis, for example, in the oxidation of alcohols to carbonyl compounds. Its role in these reactions highlights its utility in facilitating specific chemical transformations (Matsuo, Iida, Yamanaka, & Mukaiyama, 2003).
5. Bioorganic Chemistry
- In bioorganic chemistry, it has been used to create novel classes of compounds, such as [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases. This demonstrates its potential in medicinal chemistry and drug design (Sapegin et al., 2018).
Future Directions
properties
IUPAC Name |
N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(2,3)12-18(16,17)7-4-5-8(11)9(6-7)13(14)15/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNICQKNRODLDEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide |
Synthesis routes and methods
Procedure details
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